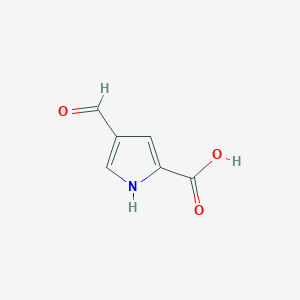

3-(Furan-3-yl)-3-oxopropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

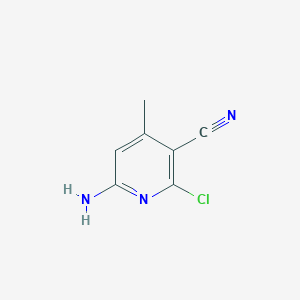

3-(Furan-3-yl)-3-oxopropanenitrile is a chemical compound that serves as a precursor for the synthesis of various heterocyclic compounds. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and a nitrile group attached to a three-carbon chain with a ketone functionality. This structure makes it a versatile intermediate in organic synthesis, particularly in the formation of furan-containing heterocycles.

Synthesis Analysis

The synthesis of derivatives of 3-(furan-3-yl)-3-oxopropanenitrile has been explored through oxidative cyclizations using manganese(III) acetate. For instance, the reaction of 3-oxopropanenitriles with various alkenes has led to the formation of 4,5-dihydrofuran-3-carbonitriles with good yields. Specifically, the treatment of these nitriles with 2-thienyl substituted alkenes resulted in higher yields compared to phenyl substituted derivatives . This indicates that the choice of substituents on the alkenes plays a significant role in the efficiency of the cyclization process.

Molecular Structure Analysis

The molecular structure of 3-(furan-3-yl)-3-oxopropanenitrile derivatives is characterized by the presence of a dihydrofuran ring, which is a saturated version of the furan ring, and a nitrile group. The presence of the furan ring is crucial for the electronic properties of the molecule, which can be further modified by introducing different substituents at various positions on the ring .

Chemical Reactions Analysis

The reactivity of 3-(furan-3-yl)-3-oxopropanenitrile derivatives is highlighted by their ability to undergo further chemical transformations. For example, these compounds can be used as monomers for the synthesis of polymers with electrochromic properties. The oxidation of these nitriles, followed by polymerization, can lead to the formation of homopolymers and copolymers with distinct electrochromic properties, which are useful in electronic display applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(furan-3-yl)-3-oxopropanenitrile derivatives are influenced by their molecular structure. The electrochemical, spectroelectrochemical, and morphological properties of polymers derived from these nitriles have been studied. For instance, differences in cyclic voltammetry and UV-visible spectroscopy indicate the successful copolymerization of these monomers with other compounds like EDOT. The resulting copolymer films exhibit stability, fast response times, and good optical contrast, making them suitable for electrochromic device (ECD) applications .

Applications De Recherche Scientifique

Furan Platform Chemicals

- Scientific Field : Green Chemistry

- Application Summary : Furan platform chemicals (FPCs) are derived from biomass and are considered as alternatives to traditional resources like crude oil . They are used in the manufacture of a wide range of compounds .

- Methods of Application : The manufacture and uses of FPCs involve switching from petroleum refineries to biorefineries . The synthesis of chiral furans involves a variety of methods .

- Results or Outcomes : The switch to biomass has begun to take place in substantial parts of the chemical industry . The article discusses the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : 3-Aryl-3-(Furan-2-yl)propanoic acid derivatives are synthesized through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes .

- Methods of Application : The synthesis involves the use of neat triflic acid TfOH for superelectrophilic activation conditions .

- Results or Outcomes : The starting compounds and their hydroarylation products demonstrate good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .

Furan Derivatives in Drug Molecules

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Furan derivatives are not only important building blocks in organic chemistry, but also natural products found in various natural sources, most in plants, algae, and microorganisms, and structural motifs in biologically active drug molecules .

- Methods of Application : The synthesis of these derivatives often involves the use of sulfur ylides and alkynes .

- Results or Outcomes : Polysubstituted furans represent important cores and moieties of some biological compounds as well as acting as useful intermediates in organic synthesis .

Synthesis of Polysubstituted Furans

- Scientific Field : Organic Chemistry

- Application Summary : Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates .

- Methods of Application : The method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .

- Results or Outcomes : The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(furan-3-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKYZLXNMLUVRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551371 |

Source

|

| Record name | 3-(Furan-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-3-yl)-3-oxopropanenitrile | |

CAS RN |

96220-13-2 |

Source

|

| Record name | 3-(Furan-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.